molecular formula C13H17N5O2 B2817116 ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 874382-53-3

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B2817116
CAS No.: 874382-53-3
M. Wt: 275.312
InChI Key: IATPTVGTDUGNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused to a piperidine ring substituted with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-7-16-17-11(10)14-8-15-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATPTVGTDUGNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions.

  • Introduction of the Piperidine Ring: The piperidine ring is usually introduced via nucleophilic substitution reactions.

  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Position

The C4-position of the pyrazolo[3,4-d]pyrimidine core demonstrates significant electrophilic character, enabling displacement reactions:

Reaction TypeReagents/ConditionsProductYieldSource
HalogenationN-Iodosuccinimide (NIS) in DMF3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine88.7%
AminationHydrazine hydrate in ethanolHydrazine derivatives42%
Aryloxy substitution4-Phenoxyphenol derivatives4-Amino-3-(4-phenoxyphenyl) analogsN/R

This reactivity profile enables modular derivatization for drug discovery applications, particularly in kinase inhibitor development .

Ester Group Transformations

The ethyl carboxylate moiety undergoes characteristic ester reactions:

Key transformations include:

  • Hydrolysis : Base-mediated (NaOH/EtOH) conversion to carboxylic acid derivatives

  • Amidation : EDC/HOBt-mediated coupling with amines to form piperidine-4-carboxamides

  • Condensation : Reaction with active methylene compounds (e.g., diethyl malonate) under solvent-free conditions to form fused heterocycles

A representative amidation procedure:

python
1. Hydrolysis: Ethyl ester → Carboxylic acid (NaOH, EtOH, reflux) 2. Activation: HOBt/DIPEA in DCM 3. Coupling: Primary amine + EDC·HCl → Amide product[5]

Piperidine Ring Modifications

The piperidine subunit participates in:

ReactionConditionsApplication
N-AlkylationAlkyl halides/K2CO3 in DMFIntroduction of solubilizing groups
Ring-openingStrong acids (HCl gas in dioxane)Generation of linear amine derivatives
Stereoselective functionalizationChiral resolution techniquesProduction of enantiomerically pure intermediates for drug synthesis

Heterocyclic Ring Formation

The pyrazolo[3,4-d]pyrimidine core participates in annulation reactions:

  • Gould-Jacobs cyclization : Formation of fused systems using diethyl 2-(ethoxymethylene)malonate

  • Triazolo-fused derivatives : Reaction with thiourea derivatives yields pyrazolo[4,3-e] triazolo[4,3-a]pyrimidines

  • Michael adduct formation : Condensation with α,β-unsaturated carbonyl compounds under piperidine catalysis

Representative fused system synthesis:

text
1. React with thiourea in EtOH/NaOEt 2. Cyclize via intramolecular nucleophilic attack 3. Oxidize intermediate to aromatic system[7]

Stability and Reactivity Considerations

Critical physico-chemical parameters influencing reactions:

ParameterValue/RangeImpact on Reactivity
Thermal stabilityDecomposes >250°CLimits high-temperature applications
SolubilityDMF > DCM > EtOHDetermines solvent choice for reactions
pKa (piperidine N)~10.5Affects protonation-dependent reactions

This comprehensive reactivity profile establishes ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate as a versatile building block in medicinal chemistry, particularly for developing kinase-targeted therapeutics . Recent advances demonstrate improved synthetic methodologies using green chemistry approaches, including solvent-free conditions and catalytic piperidine-mediated condensations .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : The compound acts as a modulator of serine-threonine kinases, which are critical in cell signaling pathways involved in cancer progression .
  • Case Study : In a study published in Molecular Cancer Therapeutics, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models .

Neurological Disorders

The compound's potential in treating neurological disorders has also been explored. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression.

  • Mechanism of Action : this compound may enhance the activity of certain neurotransmitters by modulating receptor interactions .
  • Case Study : A recent study highlighted its effects on behavioral models of anxiety, demonstrating reduced anxiety-like behaviors in treated subjects compared to controls .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Structure-Activity Relationship

Research into the SAR has shown that modifications to the piperidine ring or the pyrazolo moiety can significantly influence biological activity. For instance, substituents at specific positions on the pyrazolo ring have been linked to enhanced potency against cancer cell lines .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of this compound.

Pharmacokinetics

Studies have indicated that this compound exhibits favorable PK properties, including good absorption and distribution characteristics. However, detailed studies are required to fully elucidate its metabolism and excretion pathways.

Toxicology

Preliminary toxicological assessments suggest a relatively safe profile at therapeutic doses; however, further studies are necessary to identify any potential long-term effects or interactions with other drugs .

Mechanism of Action

The mechanism by which ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it generally involves the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyrazolo-pyrimidine core and modifications to the piperidine ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Pyrazolo Substituent Piperidine Substituent Molecular Weight (g/mol) Notable Properties
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate (Target) H Ethyl carboxylate 351.41* High lipophilicity; ester hydrolysis susceptibility
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide Methyl Carboxamide 316.35† Enhanced hydrogen bonding potential; metabolic stability
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylate Phenyl Ethyl carboxylate 351.41* Increased steric bulk; potential π-π interactions
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid Phenyl Carboxylic acid 323.35† High polarity; ionizable at physiological pH
Ethyl 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate Ethyl-methylpyrazole Ethyl carboxylate 351.41* Altered core structure; divergent biological targeting

*Molecular weight calculated based on formula C19H21N5O2.
†Molecular weight derived from CAS data.

Key Differences and Implications

  • Pyrazolo-Pyrimidine Core Modifications :

    • The target compound lacks substituents on the pyrazolo ring, reducing steric hindrance compared to phenyl-substituted analogs (e.g., 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylate) . This may enhance binding to flat enzymatic pockets, such as ATP-binding sites in kinases.
    • Methyl or phenyl groups on the pyrazolo ring (as in and ) increase molecular bulk and may improve target affinity via hydrophobic interactions but could reduce solubility .
  • Piperidine Substituent Effects :

    • Ethyl carboxylate (target compound) vs. carboxamide (): The ester group in the target compound is more lipophilic but prone to hydrolysis, whereas the amide analog offers metabolic stability and hydrogen-bonding capacity, critical for oral bioavailability .
    • Carboxylic acid derivatives () exhibit higher polarity, favoring solubility but requiring ionizable groups for membrane penetration .
  • Synthetic Accessibility :

    • highlights that nitroaryl substituents (e.g., 4-nitrophenyl) on pyrazolo-pyrimidine cores are synthesized via formamide-mediated cyclization, yielding high-melting-point solids (>340°C) . The target compound, lacking nitro groups, may follow a milder synthetic route with lower thermal stability.

Pharmacological and Industrial Relevance

  • Drug Design : Piperidine-4-carboxylate/amide scaffolds are prevalent in kinase inhibitors (e.g., JAK2, PI3K). The target compound’s ester group may serve as a prodrug, converting in vivo to the active carboxylic acid .
  • Patent Trends : and emphasize derivatives with alkylated piperidines (e.g., 1-ethylpiperidin-4-yl), suggesting industrial interest in tuning pharmacokinetic profiles through substituent engineering .

Biological Activity

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C12_{12}H15_{15}N5_{5}O2_{2}
  • Molecular Weight : 253.28 g/mol

The structure features a piperidine ring connected to a pyrazolo[3,4-d]pyrimidine moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study assessed various derivatives against several cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using the MTT assay. The results indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant anti-proliferative effects.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50_{50} (µM)
1aHepG22.56
1dMCF-71.74
1eA5493.12
1fPC-32.89

The presence of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold was found to enhance the anticancer activity significantly .

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. A study evaluated their efficacy against Staphylococcus aureus and Escherichia coli. The results suggested that certain derivatives could inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-d]pyrimidines

CompoundBacteriumMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound 1S. aureus15
Compound 2E. coli20
Compound 3S. aureus10
Compound 4E. coli25

These findings indicate that this compound may possess dual activity as both an anticancer and antimicrobial agent .

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is primarily attributed to their ability to inhibit various protein kinases involved in cancer progression and bacterial proliferation. For example, these compounds have been shown to inhibit serine-threonine kinases such as p70S6K and Akt, which play crucial roles in cell growth and survival pathways .

Case Studies

One notable case study involved the evaluation of a series of pyrazolo[3,4-d]pyrimidines in an in vivo model where tumor-bearing mice were treated with these compounds. The results demonstrated a significant reduction in tumor volume compared to control groups, indicating potent anticancer effects .

Q & A

Q. What are the key structural features of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate, and how do they correlate with its pharmacological potential?

The compound combines a pyrazolo[3,4-d]pyrimidine core (a heterocyclic scaffold mimicking purine bases) with a piperidine-4-carboxylate moiety. The pyrazolo-pyrimidine group facilitates ATP-competitive binding to kinase active sites, while the piperidine ring and ethyl ester enhance solubility and pharmacokinetic properties . Structural characterization via X-ray crystallography or NMR can confirm substituent positioning, which is critical for kinase inhibition efficacy .

Q. What synthetic methodologies are recommended for optimizing yield and purity during its preparation?

Multi-step synthesis involves:

Core formation : Condensation of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux to generate the pyrazolo[3,4-d]pyrimidine ring .

Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety .

Purification : Recrystallization from dimethylformamide (DMF) or column chromatography using ethyl acetate/hexane gradients to achieve >95% purity .
Key parameters: Reaction time (8–16 hours), temperature (80–120°C), and anhydrous conditions to minimize by-products .

Q. How should researchers validate the compound’s identity and stability during storage?

  • Analytical techniques :
    • HPLC-MS : Confirm molecular weight (e.g., 370.4 g/mol for analogs) and detect degradation products .
    • FT-IR : Monitor ester carbonyl (~1700 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) stretches .
  • Storage : –20°C under argon, shielded from light. Stability studies in DMSO or ethanol show <5% degradation over 6 months .

Advanced Research Questions

Q. How can contradictory data on kinase inhibition IC₅₀ values across studies be systematically addressed?

Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). To resolve:

Standardize assays : Use homogeneous time-resolved fluorescence (HTRF) with fixed ATP levels (e.g., 10 µM) .

Control for off-target effects : Perform counter-screens against unrelated kinases (e.g., PKA, PKC) .

Structural analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding variations .

Q. What strategies are effective for modifying the piperidine-4-carboxylate moiety to enhance selectivity for specific kinase targets?

  • Substituent effects :

    Modification Impact Example
    Ethyl ester → carboxylic acidIncreases polarity; may improve binding to polar kinase pocketsAnalog: 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid
    Piperidine N-alkylationReduces off-target binding to P-glycoprotein transportersAnalog: tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
  • Methodology : Use structure-activity relationship (SAR) studies with iterative molecular dynamics simulations (e.g., GROMACS) to predict conformational flexibility .

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • In silico tools :
    • ADMET Prediction : SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
    • Metabolic site prediction : GLORYx identifies likely oxidation sites (e.g., piperidine ring) for in vitro validation .
  • Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate pharmacokinetics while minimizing variability?

  • Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models to calculate absolute bioavailability .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
  • Control for solubility : Use co-solvents like PEG-400 (≤10%) to avoid precipitation .

Q. What in vitro models are suitable for assessing off-target effects in kinase inhibition studies?

  • Panel selection : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .
  • Cellular models : Use Ba/F3 cells engineered to express target kinases to measure proliferation inhibition (IC₅₀ < 100 nM indicates high selectivity) .

Data Analysis and Interpretation

Q. How to resolve discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

  • Energy minimization : Re-optimize docking poses with explicit solvent models (e.g., AMBER) to account for hydrophobic interactions .
  • Experimental calibration : Validate with a reference inhibitor (e.g., staurosporine) to normalize assay conditions .

Q. What statistical approaches are recommended for SAR datasets with high dimensionality?

  • Multivariate analysis : Partial least squares regression (PLSR) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Machine learning : Train random forest models on datasets >100 compounds to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.